1-(2-Chloropyrimidin-4-yl)-1,4-diazepane
CAS No.: 502133-58-6
Cat. No.: VC8468340
Molecular Formula: C9H13ClN4
Molecular Weight: 212.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502133-58-6 |
|---|---|
| Molecular Formula | C9H13ClN4 |
| Molecular Weight | 212.68 g/mol |
| IUPAC Name | 1-(2-chloropyrimidin-4-yl)-1,4-diazepane |
| Standard InChI | InChI=1S/C9H13ClN4/c10-9-12-4-2-8(13-9)14-6-1-3-11-5-7-14/h2,4,11H,1,3,5-7H2 |
| Standard InChI Key | MHGDJJZNKCXGRC-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C2=NC(=NC=C2)Cl |
| Canonical SMILES | C1CNCCN(C1)C2=NC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(2-Chloropyrimidin-4-yl)-1,4-diazepane (CAS 502133-58-6) features a pyrimidine ring substituted at the 4-position with a 1,4-diazepane moiety and a chlorine atom at the 2-position of the pyrimidine. The IUPAC name, 1-(2-chloropyrimidin-4-yl)-1,4-diazepane, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₄ |
| Molecular Weight | 212.68 g/mol |
| InChI Key | MHGDJJZNKCXGRC-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C2=NC(=NC=C2)Cl |
| XLogP3-AA | 1.3 |
| Topological Polar SA | 41.1 Ų |
The diazepane ring adopts a chair conformation, while the pyrimidine’s chlorine atom introduces electronic asymmetry, influencing reactivity . Comparative analysis with its structural isomer, 1-(6-chloropyrimidin-4-yl)-1,4-diazepane (CAS 1421101-60-1), reveals distinct electronic profiles due to chlorine positioning, affecting dipole moments and hydrogen-bonding capacity .
Synthesis and Synthetic Strategies
While no explicit protocol for 1-(2-chloropyrimidin-4-yl)-1,4-diazepane exists in public literature, analogous syntheses suggest two pathways:
Nucleophilic Aromatic Substitution
Reaction of 2,4-dichloropyrimidine with 1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF) could displace the 4-chloro group. This method mirrors the synthesis of 1-(6-chloropyrimidin-4-yl)-1,4-diazepane, where regioselectivity depends on the pyrimidine’s electronic environment .
Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings, such as Buchwald-Hartwig amination, might attach prefunctionalized diazepane to chloropyrimidine scaffolds. Similar strategies are employed in cinnoline derivatives (e.g., Suzuki coupling for 6-bromo-N-(pyridin-3-yl)cinnolin-4-amine) .
Physicochemical and Spectroscopic Properties
PubChem’s computed properties indicate moderate lipophilicity (XLogP3 = 1.3) and a polar surface area of 41.1 Ų, suggesting blood-brain barrier permeability potential . Experimental data for related compounds include:
| Analytical Method | Observations (Analog Data) |
|---|---|
| ¹H NMR | δ 8.70–8.79 ppm (pyrimidine H), 3.12 ppm (CH₂-N) |
| LCMS | [M+H]⁺ = 212.68 (theoretical) |
| IR | C-Cl stretch ~750 cm⁻¹, C=N ~1600 cm⁻¹ |
The chlorine atom’s resonance in ¹³C NMR is anticipated near 125 ppm, while diazepane methylenes appear between 40–60 ppm.
Metabolic and Pharmacokinetic Considerations
Early-stage 1,4-diazepanes face hepatic instability due to oxidative N-dealkylation. Introducing electron-withdrawing groups (e.g., pyrimidine’s chlorine) may reduce CYP450 metabolism. In vitro microsomal studies of analogs show half-life improvements from <15 min to >60 min upon structural modifications .
Applications in Chemical Synthesis
As a building block, this compound offers two reactive sites:
-
Chloropyrimidine: Susceptible to cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
-
Diazepane Secondary Amine: Amenable to acylation or alkylation.
Table: Synthetic Derivatives and Their Utilities
| Derivative Type | Potential Application |
|---|---|
| Aryl-coupled analogs | Kinase inhibitor scaffolds |
| Carboxamides | Bioisosteres for peptide bonds |
| Quaternary salts | Ionic liquid components |
Analytical and Regulatory Status
Regulatory agencies classify 1-(2-chloropyrimidin-4-yl)-1,4-diazepane as a research chemical. Current suppliers (e.g., PubChem CID 4522487) provide milligram quantities for non-human studies . Purity assessments typically employ HPLC-UV at 254 nm, with retention times varying by column (C18: ~8.2 min under 60% MeCN).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume